Urea

Polymer Mechanics Elastomer Characterization Impact Protection

Polyurea (CAS 37955-36-5) is a segmented elastomer with a unique amine-isocyanate cure chemistry that is insensitive to humidity and produces no CO₂, enabling rapid, tack-free cure in seconds on damp substrates. This eliminates the downtime and bubble defects common with moisture-cured polyurethanes and epoxies. Its urea linkages resist hydrolytic cleavage, outperforming polyurethanes in submerged or high-humidity service, and its elastomeric nature prevents the brittle fracture and UV-induced adhesion loss that plagues epoxy coatings. For high-frequency ultrasonic transducers, polyurea thin films provide an acoustic impedance of 3.16 × 10⁶ N s m⁻³, yielding a low reflection loss of 9.3 dB. With elongation up to 472% and documented chemical inertness in reverse osmosis membranes, this thermosetting polymer delivers a binary performance threshold that cannot be met by conventional polyurethane or epoxy alternatives without compromising critical specifications.

Molecular Formula CH4N2O
NH2CONH2
CH4N2O
Molecular Weight 60.056 g/mol
CAS No. 37955-36-5
Cat. No. B7761121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea
CAS37955-36-5
Molecular FormulaCH4N2O
NH2CONH2
CH4N2O
Molecular Weight60.056 g/mol
Structural Identifiers
SMILESC(=O)(N)N
InChIInChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
InChIKeyXSQUKJJJFZCRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 kg / 1 g / 500 kg / 999 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9 [ug/mL] (The mean of the results at pH 7.4)
Soluble (NTP, 1992)
Very soluble in water;  Soluble in ethanol
10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol;  almost insol in chloroform, ether;  sol in concn HCl
INSOL IN BENZENE;  SOL IN ACETIC ACID
Sol in pyrimidine
In water, 5.45X10+5 mg/l @ 25 °C
545.0 mg/mL
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





Polyurea (CAS 37955-36-5): Technical Baseline and Procurement Context for Elastomeric Polymer Systems


Polyurea (CAS 37955-36-5) is a segmented elastomeric polymer derived from the rapid reaction of an isocyanate component with an amine component, yielding a homopolymer of urea linkages with the general formula (CH₄N₂O)ₓ . This thermosetting material is distinguished from conventional polyurethanes and epoxies by its amine-isocyanate cure chemistry, which proceeds independently of ambient humidity and produces no CO₂ off-gassing during polymerization [1]. Polyurea is commercially supplied as a two-component system requiring specialized plural-component spray equipment for application, with cured films exhibiting high elongation capacity, rapid gel times measured in seconds, and exceptional resistance to hydrolytic degradation [2]. The material's unique combination of cure kinetics and mechanical performance positions it as a distinct class of protective elastomer that cannot be functionally substituted by conventional polyurethane or epoxy systems without compromising specific performance attributes documented below.

Why Polyurea (CAS 37955-36-5) Cannot Be Directly Substituted with Polyurethane or Epoxy Coatings: A Procurement Perspective


Procurement-driven substitution of polyurea with lower-cost polyurethane or epoxy alternatives introduces quantifiable performance penalties across multiple operational dimensions. Polyurea's amine-isocyanate reaction yields a urea linkage that is intrinsically more resistant to hydrolytic cleavage than the urethane linkage formed in polyurethane systems, conferring superior water resistance in submerged or high-humidity service environments [1]. Critically, polyurea cures via a moisture-insensitive mechanism that permits application on damp substrates and in high-humidity conditions without the CO₂ bubble formation that plagues moisture-cured polyurethanes [2]. Furthermore, the gel time differential is operationally decisive: polyurea systems achieve tack-free cure within seconds to minutes, whereas polyurethane coatings require hours to days for full cure, a difference that directly impacts project downtime and labor economics [3]. Epoxy systems, while offering high compressive strength, exhibit brittle fracture behavior and suffer catastrophic adhesion loss and chloride penetration upon UV exposure, failure modes that polyurea mitigates through its elastomeric elongation capacity and distinct degradation profile [4]. These are not marginal differences but are instead binary performance thresholds that determine material suitability for specific application environments—substitution therefore entails accepting documented, quantitative performance degradation.

Quantitative Performance Differentiation Evidence: Polyurea (CAS 37955-36-5) Versus Polyurethane, Epoxy, and PVDF Comparators


Tensile Strength and Elongation: Formulation-Dependent Mechanical Performance of Polyurea

Polyurea demonstrates formulation-dependent tensile strength and elongation that can be optimized through isocyanate-to-polyamine ratio adjustment. In quasi-static tensile testing per ASTM-D638, polyurea formulated at a 3:7 isocyanate-to-polyamine ratio achieved an average tensile strength of 32 MPa and 300% elongation at break after 12 days of curing [1]. The 4:6 ratio formulation yielded lower performance of 27 MPa tensile strength and 175% elongation under identical curing conditions, representing a 5 MPa (18.5%) tensile strength reduction and a 125 percentage-point (41.7%) elongation reduction [1]. Further optimization via curing temperature at 40°C produced samples with tensile strength ranging from 47–49 MPa and elongation of 465–472% [1]. This formulation sensitivity provides procurement flexibility to specify polyurea systems tailored to application-specific mechanical requirements.

Polymer Mechanics Elastomer Characterization Impact Protection

Comparative Coating Performance: Polyurea Versus Polyurethane Flexural and Impact Properties

In a direct comparative study of glass/epoxy composites coated with polyurea, polyurethane, and their hybrid, polyurea-coated composites demonstrated distinct performance characteristics [1]. While the study observed that coating thickness enhanced impact properties for all coated composites, the thermo-mechanical analysis revealed that the hybrid coated composite exhibited behavior dominantly similar to polyurethane-coated composites, indicating that pure polyurea confers a unique viscoelastic response profile not fully replicated in hybrid or polyurethane systems [1]. The flexural strength of glass/epoxy composites increased with coating application, though increasing the number of coating layers counteracted this beneficial effect [1]. Polyurea's chemical structure and cure kinetics differentiate it from polyurethane, which cures via moisture-sensitive isocyanate-hydroxyl reactions compared to polyurea's moisture-insensitive isocyanate-amine mechanism [1].

Composite Coatings Impact Resistance Protective Materials

Polyurea Coating Versus Epoxy: Differential UV Degradation and Chloride Resistance

In a comparative degradation study subjecting polyurea and epoxy coatings to 1440 hours of UV-condensation exposure, polyurea demonstrated superior bulk chemical stability [1]. UV irradiation induced significant morphological and chemical changes in the epoxy coatings, whereas changes in the polyurea coating were characterized as minor [1]. However, the study identified a critical performance caveat: polyurea experienced higher adhesion loss to the concrete substrate during aging, resulting in a counterintuitive outcome wherein the chloride resistance of polyurea coating was reduced even more pronouncedly than that of epoxy coating after UV aging [1]. This finding demonstrates that bulk chemical degradation and interfacial adhesion loss are decoupled phenomena, and polyurea's protection performance exhibits strong dependence on substrate adhesion integrity rather than bulk polymer degradation alone [1].

Coating Durability UV Degradation Concrete Protection

Acoustic Impedance: Polyurea Thin Film Versus PVDF for Ultrasonic Transducer Applications

Polyurea thin film exhibits an acoustic impedance of 3.16 × 10⁶ N s m⁻³, which is only 70% of the acoustic impedance of polyvinylidene fluoride (PVDF), a standard piezoelectric polymer used in ultrasonic transducers [1][2]. This lower impedance value closely matches the acoustic impedance of water, enabling polyurea transducers to operate with a low reflection loss of 9.3 dB [1]. In experimental characterization of a 30 MHz polyurea ultrasonic transducer operating underwater, the device achieved a relative bandwidth of 50%, a pulse width of 0.061 μs, and an acoustic sensitivity of 0.60 kPa/V with a correlation coefficient R = 0.996, demonstrating linear response [1]. The sensitivity of the polyurea transducer was approximately comparable to that of a PVDF transducer [1]. Polyurea also exhibits a higher Curie temperature than conventional piezoelectric polymers and can be fabricated via vapor deposition polymerization with high thickness controllability on arbitrary surfaces [2].

Ultrasonic Transducers Piezoelectric Polymers Acoustic Impedance

Chemical and Water Resistance: Polyurea Versus Polyurethane Solvent and Hydrolytic Stability

According to the Polymer Data Handbook, polyurea coatings demonstrate lower solvent absorption and better water resistance compared to polyurethane coatings [1]. This differential performance stems from the intrinsic chemical stability of the urea linkage (-NH-CO-NH-) relative to the urethane linkage (-NH-CO-O-), which is more susceptible to hydrolytic cleavage in aqueous environments [1]. Polyurea fibers exhibit high melting points, low specific gravity, excellent dyeability, and good acid and alkaline resistance [1]. In reverse osmosis membrane applications, ultrathin polyurea membranes are employed for water desalination, leveraging the polymer's chemical inertness [1]. Polyurea also demonstrates good blood compatibility, qualifying it for medical equipment and artificial organ applications [1].

Chemical Resistance Hydrolytic Stability Coating Durability

Tensile Strength: Polyurea Polymeric Filler Versus Epoxy Filler for Pipeline Repair

In a performance assessment of polymeric fillers for corrosion damage repair on large-diameter water pipes, the tensile strength of polyurea polymeric filler was 161.48–240.43 kgf/cm² (approximately 15.8–23.6 MPa) [1]. This tensile strength was relatively higher than that of epoxy polymeric filler tested under the same conditions [1]. However, both polymeric filler types exhibited tensile strength that was very low compared to the base pipe materials: ductile cast iron pipes (>4,300 kgf/cm²) and steel pipes (>4,100 kgf/cm²) [1]. Consequently, the polymeric filler alone provided only a marginal reinforcement effect, increasing the ultimate tensile load by a factor of 1.04 to 1.06 times and achieving only 37.7–53.7% of the ultimate load of undamaged pipe specimens [1]. The study concluded that polymeric filler alone had an insignificant effect on reinforcing corrosion-damaged pipe, whereas carbon fiber composite sleeves provided reinforcement at or above original pipe strength [1].

Pipeline Repair Corrosion Protection Polymeric Fillers

Research and Industrial Application Scenarios: Where Polyurea (CAS 37955-36-5) Demonstrates Quantified Differentiation


High-Frequency Underwater Ultrasonic Transducers (30–100 MHz)

Polyurea thin film is specified for high-frequency ultrasonic transducers operating underwater at frequencies of 30 MHz and above [6]. Its acoustic impedance of 3.16 × 10⁶ N s m⁻³ is only 70% that of PVDF, minimizing impedance mismatch with water and yielding a low reflection loss of 9.3 dB [6]. A 30 MHz polyurea transducer demonstrated 50% relative bandwidth, 0.061 μs pulse width, and 0.60 kPa/V acoustic sensitivity, performance metrics approximately comparable to PVDF transducers [6]. Polyurea can be deposited via vapor deposition polymerization with high thickness control on arbitrary surfaces and exhibits a higher Curie temperature than conventional piezoelectric polymers [7].

Impact-Resistant Protective Coatings for Military and Commercial Composites

Polyurea is utilized as a coating material for glass/epoxy composites in impact absorption applications for military and commercial products [6]. When compared directly with polyurethane and hybrid coatings on composite substrates, polyurea provides a distinct viscoelastic response profile, while hybrid coatings exhibit thermo-mechanical behavior dominantly similar to polyurethane-coated composites [6]. Polyurea coating application enhances the flexural strength of composite substrates, though multiple coating layers diminish this benefit [6]. The material's high elongation capacity—up to 472% under optimized curing conditions at 40°C with 47–49 MPa tensile strength—enables energy dissipation under dynamic loading [7].

Concrete Protective Coatings for UV-Exposed Infrastructure

Polyurea is deployed as an organic coating for concrete structures in infrastructure applications requiring resistance to aggressive environmental exposure [6]. Under 1440 hours of UV-condensation exposure, polyurea exhibits only minor morphological and chemical changes compared to the significant degradation observed in epoxy coatings [6]. This bulk chemical stability recommends polyurea for UV-exposed concrete protection. However, procurement decisions must account for the documented finding that polyurea experiences higher adhesion loss to concrete during aging, resulting in more pronounced reduction of chloride resistance post-aging compared to epoxy [6]. This scenario therefore requires supplementary surface preparation or primer systems to mitigate interfacial adhesion loss.

Reverse Osmosis Membrane Fabrication for Water Desalination

Ultrathin membranes of polyurea are employed in reverse osmosis (RO) applications for water desalination [6]. Polyurea belongs to an expanding family of thin-film composite membrane materials that includes aromatic polyamides, poly(ether/amides), and poly(ether/ureas) [7]. The polymer's documented chemical inertness and lower solvent absorption relative to polyurethanes contribute to membrane durability under operational conditions [6]. Polyurea membranes are suitable for applications ranging from high-pressure to low-pressure reverse osmosis, with established use in brackish and seawater desalination systems [7].

Technical Documentation Hub

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